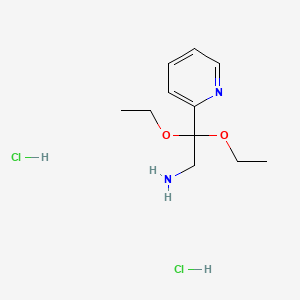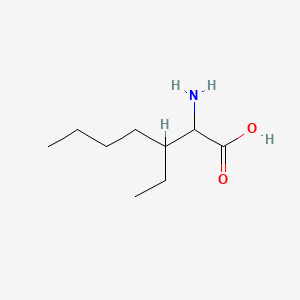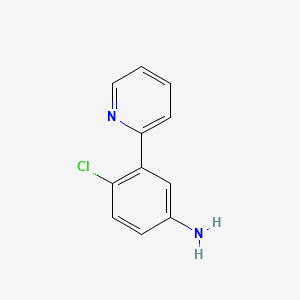
4-Chloro-3-(pyridin-2-YL)aniline
Vue d'ensemble
Description
4-Chloro-3-(pyridin-2-YL)aniline is a phenylpyridine . It is also known by its CAS number 879088-41-2 .
Molecular Structure Analysis
The molecular formula of 4-Chloro-3-(pyridin-2-YL)aniline is C11H9ClN2 . The InChI code is 1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2 . The molecular weight is 204.65 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-(pyridin-2-YL)aniline include a molecular weight of 204.65 g/mol , a XLogP3-AA of 2.5 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 2 , and a rotatable bond count of 1 .Applications De Recherche Scientifique
-
Synthesis and application of trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis and applications of TFMP involve various chemical reactions . For example, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is obtained as a product of these reactions .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
FeII, CoII and NiII complexes based on 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- Scientific Field : Chemistry
- Application Summary : Complexes of formulae [Fe2(L)2Cl4], [Co2(L)2Cl4] and [Ni(L)2Cl2]·CH2Cl2 were synthesized from the reactions of the L ligand (L = 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine) with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions .
- Methods of Application : The structures of these complexes were determined by single-crystal X-ray diffraction analysis .
- Results or Outcomes : The magnetic properties of these complexes were studied. Complex 1 exhibits a slow magnetization relaxation behaviour . The catalytic properties of these complexes toward the Oxygen Evolution Reaction (OER) under basic conditions were studied. They were all catalytically active, and complex 3 showed a higher activity .
-
C–H Amination
- Scientific Field : Organic Chemistry
- Application Summary : 2-(Pyridin-2-yl)aniline was designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate .
- Methods of Application : This auxiliary can be used to effectively aminate the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines in moderate to good yields with good functional group tolerance in air .
- Results or Outcomes : This method provides a new approach to the synthesis of complex organic compounds .
-
Antitumor Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and biologically evaluated for antitumor activities .
- Methods of Application : These derivatives were tested on various cell lines, including HL-60, K-562, MCF-7, and A498 .
- Results or Outcomes : Among all the compounds, the antitumor activity of one compound (7k) was twice that of Imatinib on the tested cell lines .
-
Storage and Handling
- Scientific Field : Material Science
- Application Summary : “4-Chloro-3-(pyridin-2-YL)aniline” is a chemical compound that needs to be stored in a dark place, under inert atmosphere, at room temperature .
- Methods of Application : This compound is typically used in the synthesis of other chemical compounds .
-
Synthesis of Complexes
- Scientific Field : Inorganic Chemistry
- Application Summary : Complexes of formulae [Fe2(L)2Cl4], [Co2(L)2Cl4] and [Ni(L)2Cl2]·CH2Cl2 were synthesized from the reactions of the L ligand (L = 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine) with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions .
- Methods of Application : The structures of these complexes were determined by single-crystal X-ray diffraction analysis .
- Results or Outcomes : The magnetic properties of these complexes were studied. Complex 1 exhibits a slow magnetization relaxation behaviour. The catalytic properties of these complexes toward the Oxygen Evolution Reaction (OER) under basic conditions were studied. They were all catalytically active, and complex 3 showed a higher activity .
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-3-pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVLHTCIAZPQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653956 | |
| Record name | 4-Chloro-3-(pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(pyridin-2-YL)aniline | |
CAS RN |
879088-41-2 | |
| Record name | 4-Chloro-3-(2-pyridinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879088-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

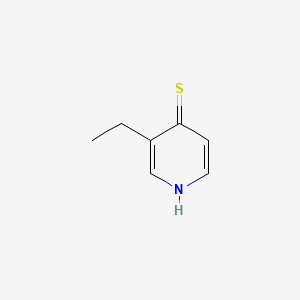
![Uridine diphosphate glucose, [glucose-6-3H]](/img/structure/B561051.png)
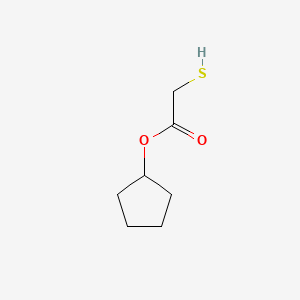
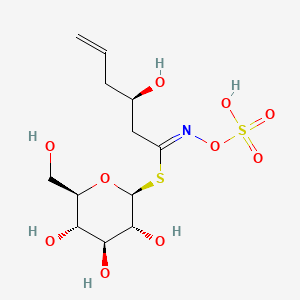
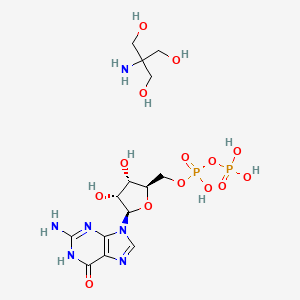
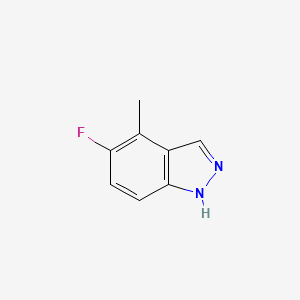
![Butanoic acid, 2-[(chloroacetyl)amino]-2-ethyl- (9CI)](/img/no-structure.png)
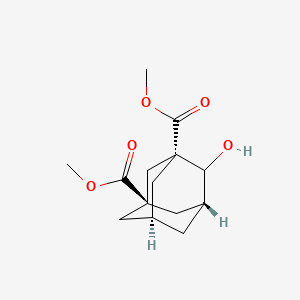
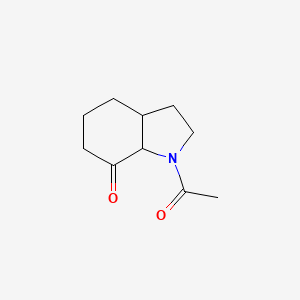
![(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione](/img/structure/B561066.png)
![Trisodium;4-[[4-chloro-6-[3-[[1-ethyl-4-methyl-6-oxido-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B561068.png)
